molecular formula C7H5ClN4O B14174409 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide CAS No. 66999-65-3

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide

Cat. No.: B14174409
CAS No.: 66999-65-3
M. Wt: 196.59 g/mol
InChI Key: YOUDBNHVWKGUEY-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of triazole derivatives It is characterized by a fused ring system containing a triazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with a suitable nitrile, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Lacks the carboxamide group but shares the core structure.

    5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine: Similar triazole ring but with a pyrazine ring instead of pyridine.

    5-Chloro-[1,2,4]triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring instead of pyridine.

Uniqueness

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide is unique due to the presence of the carboxamide group, which can participate in additional hydrogen bonding and other interactions. This enhances its potential as an enzyme inhibitor and broadens its range of applications in medicinal chemistry .

Properties

CAS No.

66999-65-3

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide

InChI

InChI=1S/C7H5ClN4O/c8-4-2-1-3-5-10-11-7(6(9)13)12(4)5/h1-3H,(H2,9,13)

InChI Key

YOUDBNHVWKGUEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)Cl)C(=O)N

Origin of Product

United States

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